molecular formula C22H42O2 B228865 Cetoleic acid CAS No. 1002-96-6

Cetoleic acid

Cat. No.: B228865
CAS No.: 1002-96-6
M. Wt: 338.6 g/mol
InChI Key: KJDZDTDNIULJBE-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetoleic acid, also known as cis-11-docosenoic acid, is a long-chain monounsaturated fatty acid with the molecular formula C22H42O2. It is characterized by a cis-double bond at the 11th carbon position. This compound is primarily found in fish oils, particularly those derived from North Atlantic species such as herring and mackerel .

Mechanism of Action

Target of Action

Cetoleic acid, a long-chain monounsaturated fatty acid, primarily targets the metabolic pathways of omega-3 fatty acids . It promotes the conversion of alpha-linolenic acid (ALA) into omega-3 . This action plays a crucial role in normalizing plasma lipids by reducing triglyceride and low-density lipoprotein (LDL) cholesterol levels, and lowering inflammation .

Mode of Action

This compound exerts its effects through an anti-inflammatory mechanism, specifically via the activation of the Peroxisome proliferator-activated receptor (PPAR) . This activation leads to a reduction in de novo lipogenesis, inhibiting the creation of new fat and increasing the burning of fat .

Biochemical Pathways

This compound improves the efficiency of the n-3 fatty acid metabolic pathway . It enhances the synthesis of EPA and DHA from ALA in human HepG2 cells and of EPA in salmon hepatocytes . This action is particularly significant as high dietary levels of DHA can inhibit the n-3 metabolic pathway, while a lack of DHA in the diet stimulates the n-3 fatty acid biosynthetic pathway .

Pharmacokinetics

It is known that increased endogenous levels of this compound lead to increased production of epa and dha . Dietary intake of a fish oil rich in this compound has been shown to increase the whole-body retention of EPA and DHA in salmon .

Result of Action

The primary result of this compound’s action is the normalization of plasma lipids by reducing triglyceride and LDL cholesterol levels, and lowering inflammation . It also increases the production of EPA and DHA, which are beneficial for cardiovascular health .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, the intake of a diet rich in this compound can enhance the synthesis of EPA and DHA . Furthermore, the source of this compound can also impact its efficacy. For example, this compound derived from North Atlantic herring has been found to have potential health benefits for skin and metabolic health .

Biochemical Analysis

Biochemical Properties

Cetoleic acid plays a significant role in biochemical reactions, particularly in the metabolic pathway of omega-3 fatty acids . It has been shown to stimulate the synthesis of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) from alpha-linolenic acid (ALA) in human HepG2 cells and salmon hepatocytes . This interaction suggests that this compound may interact with enzymes involved in the conversion of ALA to EPA and DHA.

Cellular Effects

In cellular processes, this compound has been observed to influence cell function by enhancing the production of EPA and DHA . These omega-3 fatty acids are known to impact cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound in HepG2 cells led to a 40% increase in the production of EPA and DHA .

Molecular Mechanism

The molecular mechanism of this compound involves its role in stimulating the synthesis of EPA and DHA from ALA This suggests that this compound may bind to and activate certain enzymes involved in this conversion process

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving Atlantic salmon . Increased dietary intake of this compound led to increased whole-body retention of EPA and DHA in salmon . This suggests that this compound may have long-term effects on cellular function, particularly in relation to omega-3 fatty acid metabolism.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models, specifically Atlantic salmon . The level of EPA and DHA in the liver and whole-body retention of these fatty acids relative to what was eaten increased with increased dietary this compound levels

Metabolic Pathways

This compound is involved in the metabolic pathway of omega-3 fatty acids . It stimulates the conversion of ALA to EPA and DHA , suggesting that it interacts with enzymes involved in this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetoleic acid can be synthesized through the hydrogenation of erucic acid, which is a monounsaturated omega-9 fatty acid. The hydrogenation process involves the use of a catalyst, typically palladium on carbon, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from fish oils. The fish oils are subjected to processes such as saponification, followed by fractional distillation to isolate this compound. The purity of the extracted this compound is then enhanced through further refining techniques .

Chemical Reactions Analysis

Types of Reactions

Cetoleic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Cetoleic acid is similar to other long-chain monounsaturated fatty acids, such as:

    Oleic Acid: Found in olive oil, oleic acid has a double bond at the 9th carbon position, whereas this compound has it at the 11th position.

    Gondoic Acid:

Uniqueness

This compound is unique due to its specific position of the double bond and its presence in certain fish oils. Its ability to enhance the conversion of alpha-linolenic acid to eicosapentaenoic acid and docosahexaenoic acid sets it apart from other similar fatty acids .

Properties

IUPAC Name

(Z)-docos-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24)/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDZDTDNIULJBE-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C\CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920491
Record name cis-Cetoleic acid (cis-22:1n-11)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cetoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1002-96-6
Record name Cetoleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetoleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Cetoleic acid (cis-22:1n-11)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETOLEIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62EZI2C5SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cetoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cetoleic acid
Reactant of Route 2
Reactant of Route 2
Cetoleic acid
Reactant of Route 3
Reactant of Route 3
Cetoleic acid
Reactant of Route 4
Cetoleic acid
Reactant of Route 5
Cetoleic acid
Reactant of Route 6
Cetoleic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.